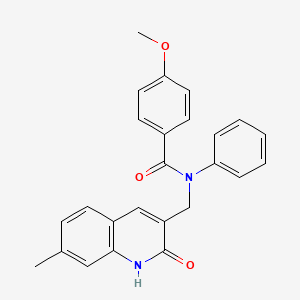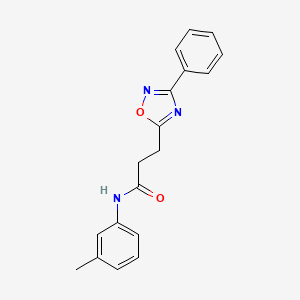
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as PPOP, is a synthetic compound that has been studied for its potential applications in scientific research. PPOP is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In
作用机制
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective effects, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its relatively low toxicity. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide's potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its potential applications in other fields of research, such as cancer biology and immunology.
合成方法
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a white crystalline solid.
科学研究应用
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In one study, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was shown to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was able to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine in the brain.
属性
IUPAC Name |
N-(3-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)19-16(22)10-11-17-20-18(21-23-17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERPRRGQZGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

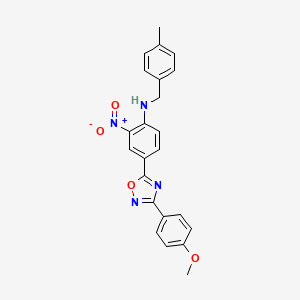


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
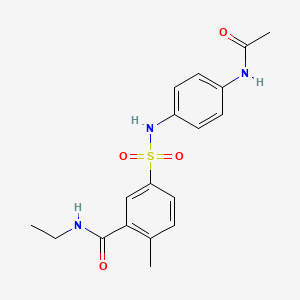

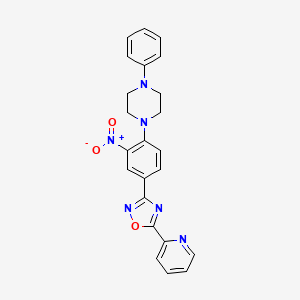
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
